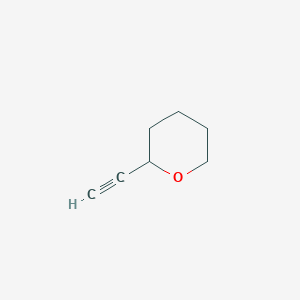

2-ethynyloxane

描述

Nomenclature and Structural Context within Oxane Chemistry

The nomenclature of 2-ethynyloxane is rooted in its structural components: the "oxane" ring and the "ethynyl" group.

Oxane Structure : The term "oxane" refers to a saturated six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. This structure is more commonly known as tetrahydropyran (B127337) (THP) drugbank.comnih.govebi.ac.uk. Tetrahydropyran is an alicyclic ether, characterized by its stable, six-membered ring conformation, often adopting a chair-like structure vulcanchem.com. The oxane ring itself is a fundamental structural motif found in many natural products and synthetic compounds, contributing to solubility and specific conformational properties drugbank.comebi.ac.uk.

Ethynyl (B1212043) Group : The ethynyl group, represented by the formula −C≡CH, is a functional group characterized by a carbon-carbon triple bond wikipedia.orgsapo.pt. This triple bond is rich in pi electron density, making it highly reactive and capable of participating in a wide array of chemical transformations, including addition reactions, cycloadditions, and coupling reactions smolecule.comontosight.ai.

This compound Structure : In this compound, an ethynyl group is attached to the second carbon atom of the oxane (tetrahydropyran) ring smolecule.comjst.go.jp. The IUPAC name for this compound is often given as this compound, with "2-ethynyltetrahydropyran" serving as a more descriptive synonym, clarifying its attachment to the six-membered oxane ring jst.go.jp. The molecular formula for this compound is C₇H₁₀O, and its structure features the six-membered tetrahydropyran ring with the ethynyl substituent at the C2 position jst.go.jpamericanelements.comchemscene.com. This unique combination of a saturated ether ring and an alkyne functionality dictates its chemical behavior and potential applications.

Significance as a Chemical Compound in Contemporary Research

The dual functionality of this compound—the presence of both a cyclic ether and an alkyne—renders it a significant compound in contemporary academic research across several domains.

Organic Synthesis : this compound serves as a valuable intermediate and building block in organic synthesis smolecule.comamericanelements.com. Its ethynyl group can undergo various transformations, such as Sonogashira coupling, click chemistry, and additions, allowing for the construction of more complex molecular architectures. Researchers utilize it in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the incorporation of both an ether linkage and a reactive alkyne is desirable smolecule.com.

Chemical Research and Reaction Mechanism Studies : The compound is employed in academic research to study reaction mechanisms involving both cyclic ethers and alkynes smolecule.com. The interplay between the electron-rich alkyne and the oxygen heteroatom in the oxane ring can lead to unique reactivity patterns. For instance, the ethynyl group's π-electrons can interact with the oxygen lone pairs, potentially influencing molecular stability and reactivity through conjugation effects vulcanchem.com. The compound's reactivity includes typical alkyne reactions like electrophilic addition and hydrogenation, as well as potential ring-opening reactions of the oxane ring under specific conditions smolecule.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethynyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTKNSXLODIMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478897 | |

| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76928-53-5 | |

| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyloxane and Its Derivatives

Direct Ethynylation Strategies

Direct ethynylation involves the introduction of an ethynyl (B1212043) group (-C≡CH) onto an oxane scaffold or its precursors. These methods are foundational for creating the basic 2-ethynyloxane structure.

Ethynylation of Oxane Derivatives

The synthesis of the tetrahydropyran (B127337) ring system, often followed or preceded by ethynylation, can be achieved through various cyclization and functionalization reactions. For instance, the addition of ethynyl nucleophiles to carbonyl compounds that subsequently undergo cyclization is a common route. A notable example involves the reaction of ethynylmagnesium bromide with 6-methylhept-5-en-2-one, which, after cyclization, yields 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran mdpi.com.

Other approaches include the functionalization of pre-formed oxane rings or precursors. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be employed to introduce ethynyl groups onto suitable halogenated or pseudohalogenated tetrahydropyran derivatives or their precursors smolecule.comnih.gov. Furthermore, direct C(sp³)-H alkynylation methodologies are emerging, allowing for the functionalization of saturated C-H bonds within cyclic systems, including those found in oxanes epfl.ch. The use of calcium carbide as an inexpensive and readily available source of the ethynyl group has also been explored for electrophilic ethynylation reactions frontiersin.org.

Applications of Alkynylating Reagents

A variety of alkynylating reagents are instrumental in introducing the ethynyl moiety. These reagents typically act as sources of nucleophilic or electrophilic ethynyl species.

Organolithium and Grignard Reagents: These reagents, such as ethynylmagnesium bromide and monolithium acetylide, are potent nucleophiles and strong bases. They readily add to carbonyl compounds (aldehydes and ketones) to form propargylic alcohols, which can then be cyclized to form tetrahydropyran derivatives mdpi.comsmolecule.comlibretexts.orgmt.comgoogleapis.comliu.eduresearchgate.netsigmaaldrich.com. Their ability to form new carbon-carbon bonds makes them indispensable in constructing the ethynyl-substituted oxane framework.

Sulfonyl Acetylenes: Sulfonyl acetylenes act as effective alkynylating agents through an "anti-Michael" addition mechanism. When reacted with organolithium reagents or radicals, they undergo nucleophilic attack at the α-carbon, followed by the elimination of a sulfinate moiety. This process allows for the alkynylation of various carbon centers, including those in cyclic systems, under mild conditions and often without the need for transition metal catalysts researchgate.netresearchgate.net.

Table 1: Representative Direct Ethynylation Strategies

| Substrate/Precursor | Alkynylating Reagent / Method | Key Conditions | Product Type | Yield/Notes | Reference |

| 6-methylhept-5-en-2-one | Ethynylmagnesium bromide | THF, -70 °C to rt, then HCOOH/H₂O reflux | 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran | Cyclization and ethynylation achieved | mdpi.com |

| Halogenated THP Precursor | Sonogashira Coupling (Pd/Cu catalyzed) | Various, e.g., Pd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN | Ethynyl-substituted THP derivatives | Formation of heteroaryl-alkynyl linkage | smolecule.comnih.gov |

| Carbonyl Compounds (Aldehydes/Ketones) | Acetylene / Alkali Metal Amides (e.g., LiNH₂) | Liquid ether, stabilizing agent (e.g., DMA, DMSO) | Propargylic alcohols (precursors to THPs) | Stabilized monolithium acetylide used | googleapis.comgoogle.com |

| Various Nucleophiles | Ethynyl(phenyl)-λ³-iodane (1a) | Various, e.g., CaC₂ as ethynyl source | Electrophilic ethynylation products | Cost-effective synthesis of ethynylating agent | frontiersin.org |

| Organolithium Reagents | β-substituted Sulfonyl Acetylenes | THF | Alkynylated products via "anti-Michael" addition | High yields, avoids transition metals | researchgate.netresearchgate.net |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for applications in pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. Several strategies are employed to achieve high enantioselectivity.

Biocatalytic Approaches (e.g., enzymatic desymmetrization)

Biocatalysis, particularly enzymatic desymmetrization, offers an environmentally friendly and highly selective route to chiral building blocks. Enzymes like lipases can catalyze the enantioselective desymmetrization of meso-tetrahydropyranyl diols. This transformation reveals multiple stereogenic centers in a single step, yielding valuable chiral intermediates that can be further elaborated into this compound derivatives nih.govacs.orgpolimi.it. For example, the regioselective monotransesterification of prochiral diols using lipases can furnish chiral monobutyrates with excellent enantiomeric excess, serving as precursors for chiral oxanes polimi.it.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes chiral catalysts (metal complexes or organocatalysts) to control the stereochemical outcome of reactions.

Asymmetric Alkynylation: The direct asymmetric alkynylation of aldehydes and ketones with terminal alkynes, often employing chiral ligands with metal catalysts (e.g., Zn, Cu, Ag), is a powerful method for generating chiral propargylic alcohols, which are precursors to chiral this compound derivatives researchgate.netacs.orgresearchgate.net. Organocatalytic approaches have also been developed for cascade reactions that yield chiral heterocycles, including those with ethynyl substituents acs.org.

Stereoselective Cyclization: Asymmetric catalysis can also be applied to the formation of the tetrahydropyran ring itself, often incorporating stereocontrol. For instance, asymmetric Prins cyclizations catalyzed by chiral Brønsted acids can yield functionalized tetrahydropyrans with high regio- and enantioselectivity organic-chemistry.org. Ruthenium-catalyzed reactions, such as dynamic kinetic resolution and cycloisomerization, have also been employed to construct chiral tetrahydropyran scaffolds nih.gov.

Desymmetrization via Catalysis: Beyond biocatalysis, non-enzymatic desymmetrization reactions using chiral catalysts, including water-assisted processes, can also lead to enantiomerically enriched tetrahydropyran rings mdpi.com.

Table 2: Representative Enantioselective Synthesis Strategies for Chiral Oxane Derivatives

| Substrate/Precursor | Chiral Catalyst/Method | Key Conditions | Product Type | Enantioselectivity (ee%) / Yield | Reference |

| Meso-tetrahydropyranyl diols | Lipases (e.g., R. miehei lipase) | Vinyl acetate (B1210297) as acylating agent | Chiral THP building blocks (e.g., monobutyrates) | High ee, good yields | nih.govacs.orgpolimi.it |

| Aldehydes/Ketones | Zn(OTf)₂ / Chiral Ligand (e.g., N-methylephedrine) | Various | Chiral propargylic alcohols | High ee | researchgate.netresearchgate.net |

| Aldehydes | Brønsted Acids (e.g., iIDP) | Various | 4-methylenetetrahydropyran derivatives | High regio- and enantioselectivity | organic-chemistry.org |

| meso Epoxides | Chiral Catalysts (e.g., Jacobsen's salen Co) | Water as additive/solvent | Ring-opened chiral products | High ee | mdpi.com |

| Prochiral diethynylphosphine oxides | Cu(I)-catalyzed Azide (B81097)–Alkyne Cycloaddition / Chiral PYBOX Ligands | Various | P-chiral tertiary phosphine (B1218219) oxides with ethynyl group | Excellent ee | rsc.org |

| Imines | Organocatalyst (e.g., bifunctional amine-thiourea) | One-pot multicomponent cascade | 6-ethynyl-substituted N-heterocycles | 99% ee | acs.org |

| meso-tetrahydropyranyl diols (e.g., 2a-i) | R. miehei lipase | Vinyl acetate, i-Pr₂O | Tetrahydropyrans with up to five stereogenic centers | High ee, good yields | acs.org |

Chiral Pool Approaches for this compound Building Blocks

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds (such as amino acids, sugars, and terpenes) as starting materials. These readily available chiral molecules provide a pre-defined stereochemical framework, simplifying the synthesis of complex chiral targets. For the synthesis of chiral this compound derivatives, chiral pool precursors can be transformed through a series of reactions to construct the tetrahydropyran ring with the desired stereochemistry, followed by or concurrent with the introduction of the ethynyl group mdpi.comwikipedia.orgnumberanalytics.comresearchgate.net. For example, chiral terpenes like linalool (B1675412) can serve as starting materials for synthesizing chiral tetrahydropyran building blocks mdpi.com. This strategy is particularly advantageous when the target molecule shares structural similarities with abundant natural products, offering an efficient route to enantiopure compounds.

Compound List:

this compound

2-ethynyltetrahydro-2H-pyran

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Ethynylmagnesium bromide

Monolithium acetylide

Sulfonyl acetylenes

Sulfonyl azides

6-methylhept-5-en-2-one

Meso-tetrahydropyranyl diols

Chiral propargylic alcohols

Chiral tetrahydropyran derivatives

Chiral building blocks

Linalool

Pantolactone

Acetylene

Organolithium reagents

Grignard reagents

Tetrahydropyran (THP)

Reactivity and Transformations of 2 Ethynyloxane

Functionalization of the Ethynyl (B1212043) Moiety

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond. These reactions are fundamental for converting the alkyne into various vinyl or saturated derivatives. A prominent example is hydrosilylation, which involves the addition of a silicon-hydride bond across the alkyne. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium. The reaction can proceed with different regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) depending on the catalyst and reaction conditions, leading to the formation of vinylsilanes. nih.gov These vinylsilane products are valuable synthetic intermediates. rsc.org

Table 1: Representative Hydrofunctionalization Reactions of 2-Ethynyloxane

| Reaction Type | Reagent | Catalyst (Example) | Typical Product Structure |

| Hydrosilylation | Triethylsilane (HSiEt₃) | Karstedt's catalyst | Vinylsilane |

| Hydroboration | 9-Borabicyclononane (9-BBN) | None | Vinylborane |

| Hydrostannylation | Tributyltin hydride (HSnBu₃) | AIBN (radical initiator) | Vinylstannane |

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

The ethynyl group of this compound can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] dipolar cycloadditions. libretexts.org This class of reactions involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. allfordrugs.comfu-berlin.de The Huisgen 1,3-dipolar cycloaddition is a classic example, where an azide (B81097) reacts with a terminal alkyne to produce a 1,2,3-triazole ring. uchicago.edunih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne of this compound to generate isoxazoles and isoxazolines, respectively. uchicago.edu

Table 2: Examples of [3+2] Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Organic Azide (R-N₃) | This compound | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | This compound | Isoxazole |

| Nitrone (R₂C=N⁺(R)-O⁻) | This compound | Isoxazoline |

C-C Bond Forming Reactions (e.g., alkynylation)

The terminal alkyne of this compound is highly valuable for constructing new carbon-carbon bonds. A premier example is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. synarchive.comorganic-chemistry.org The Sonogashira reaction provides a direct and powerful method for synthesizing arylalkynes and conjugated enynes, effectively linking the this compound moiety to various aromatic or vinylic systems. nih.govhes-so.ch This transformation is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov

Reactions Involving the Oxane Ring System

The tetrahydropyran (B127337) (oxane) ring is a saturated six-membered ether. Unlike highly strained three- or four-membered cyclic ethers (epoxides and oxetanes), the oxane ring is relatively stable and unreactive due to its low ring strain. magtech.com.cnlibretexts.org However, under specific and often forcing conditions, it can be induced to react.

Ring-Opening Reactions (e.g., acid-catalyzed, base-catalyzed)

The oxane ring in this compound is generally resistant to nucleophilic attack under neutral or basic conditions. Larger cyclic ethers lack the significant ring strain that drives the facile ring-opening seen in epoxides. libretexts.org However, under strongly acidic conditions, the ether oxygen can be protonated, which activates the ring toward nucleophilic attack. openstax.org This acid-catalyzed ring-opening proceeds via an Sₙ2-like or Sₙ1-like mechanism, depending on the substitution pattern of the ring. openstax.org A nucleophile (e.g., a halide from an acid like HBr) can then attack one of the α-carbons, leading to cleavage of a C-O bond and formation of a halo-substituted alcohol. Due to the stability of the six-membered ring, these reactions typically require harsher conditions (e.g., strong, concentrated acids and/or high temperatures) compared to those needed for epoxides or oxetanes. magtech.com.cnbartleby.com

Derivatization and Modification of the Oxane Ring

Direct modification of the saturated C-H bonds of the oxane ring is challenging due to their general inertness. However, functionalization can be achieved through strategies such as free-radical reactions. For instance, radical halogenation could potentially introduce a halogen atom onto the ring, preferably at a position away from the deactivating influence of the ether oxygen. This halogenated intermediate could then undergo subsequent nucleophilic substitution reactions to introduce other functional groups. Another approach involves stereoselective alkylation or other modifications during the synthesis of the tetrahydropyran ring itself, as demonstrated in the construction of complex natural products containing this motif. nih.gov However, selective post-synthesis modification of the this compound ring system is not a commonly reported transformation.

Structure-Reactivity Relationships in this compound Chemistry

The reactivity of this compound is intricately governed by the interplay of electronic and steric factors stemming from its unique molecular architecture. The presence of the oxane ring and the ethynyl group gives rise to a complex reactivity profile that is highly dependent on the conformation of the molecule and the nature of the attacking reagents.

The oxane (tetrahydropyran) ring is not planar and typically adopts a chair conformation to minimize steric strain. fiveable.memasterorganicchemistry.comlibretexts.org In this conformation, substituents on the ring can occupy either axial or equatorial positions. fiveable.melibretexts.org The ethynyl group at the C-2 position can therefore exist in two distinct orientations, and the equilibrium between these two conformers plays a crucial role in the molecule's reactivity. Generally, bulky substituents prefer the equatorial position to alleviate steric hindrance from 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com

Stereoelectronic effects, such as the anomeric effect, are also significant in determining the conformational preference and reactivity of 2-substituted tetrahydropyrans. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C-2 position to occupy the axial position, despite potential steric repulsion. This is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C-substituent bond. While the ethynyl group is not a classic example of a substituent that exhibits a strong anomeric effect, the electronic nature of the sp-hybridized carbon atoms can influence the conformational equilibrium and the reactivity of the axial and equatorial conformers.

The reactivity of the ethynyl group is characterized by its ability to undergo various transformations, including electrophilic and nucleophilic additions, as well as cycloaddition reactions. libretexts.orgacs.org The electron-rich π-system of the triple bond is susceptible to attack by electrophiles. The oxane ring, particularly the ring oxygen, can influence the electron density of the ethynyl group through inductive and stereoelectronic effects, thereby modulating its reactivity towards electrophiles.

Conversely, the terminal alkyne proton is weakly acidic and can be abstracted by a strong base to form a potent nucleophile, an acetylide. This acetylide can then participate in nucleophilic substitution and addition reactions. acs.orgwikipedia.org The accessibility of the terminal proton and the stability of the resulting acetylide can be influenced by the conformation of the this compound.

The interplay of these structural and electronic factors dictates the regio- and stereoselectivity of reactions involving this compound. For instance, the facial selectivity of attack on the triple bond can be influenced by the steric bulk of the oxane ring in its different conformations. Computational studies on related systems can provide insights into the transition state energies for various reaction pathways, helping to rationalize the observed product distributions. mit.edunih.govnih.gov

Below are interactive data tables summarizing the key structural features of this compound and their expected influence on its reactivity based on general principles of organic chemistry.

Table 1: Conformational Analysis of this compound

| Conformer | Ethynyl Group Position | Key Steric Interactions | Potential Stereoelectronic Effects | Relative Stability | Expected Reactivity |

| A | Axial | 1,3-diaxial interactions with axial hydrogens at C-4 and C-6 | Potential for anomeric-type interactions | Generally less stable for bulky groups | May exhibit altered reactivity due to stereoelectronic stabilization of the transition state. |

| B | Equatorial | Gauche interactions with C-3 and ring oxygen | Weaker stereoelectronic effects | Generally more stable, especially if steric factors dominate | More accessible for reactions where steric hindrance is a key factor. |

Table 2: Predicted Reactivity of this compound based on Functional Group

| Reaction Type | Reagent Type | Expected Site of Attack | Influence of Oxane Ring | Key Factors Governing Reactivity |

| Electrophilic Addition | Electrophiles (e.g., H+, Br₂) | π-system of the ethynyl group | Inductive effects of the ring oxygen can modulate the electron density of the alkyne. Steric hindrance from the ring can direct the approach of the electrophile. | Electronic effects, steric hindrance, stability of the intermediate carbocation. |

| Nucleophilic Addition | Nucleophiles (e.g., R₂CuLi, Grignard reagents) | sp-hybridized carbons of the ethynyl group | The oxane ring can sterically hinder the approach of the nucleophile. | Steric accessibility, electronic activation of the alkyne (if any). |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi) followed by an electrophile | Terminal proton of the ethynyl group | The conformation of the ring may affect the acidity of the terminal proton. | Acidity of the terminal proton, stability of the resulting acetylide. |

| Cycloaddition | Dienes, 1,3-dipoles | π-system of the ethynyl group | The oxane ring can influence the facial selectivity of the cycloaddition. | Orbital overlap (HOMO-LUMO interactions), steric effects. libretexts.orgrsc.org |

It is important to note that the actual reactivity of this compound in a specific reaction will be a nuanced balance of these contributing factors, and detailed experimental and computational studies are necessary for a precise understanding. mit.edunih.govnih.gov

Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethynyloxane

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the tetrahydropyran (B127337) ring and the acetylenic proton.

Tetrahydropyran Ring Protons: The protons on the oxane ring (positions 3, 4, 5, and 6) would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 4.0 ppm. The protons on carbons adjacent to the ring oxygen (C6) are expected to be the most downfield-shifted due to the oxygen's deshielding effect. For the parent compound tetrahydropyran, protons at the C2/C6 positions appear around 3.73 ppm, while the other ring protons are found between 1.56 and 1.84 ppm. modgraph.co.uk

Anomeric Proton (H2): The proton at the C2 position, being adjacent to both the ring oxygen and the ethynyl (B1212043) group, would have a unique chemical shift, anticipated to be in the region of 4.0-4.5 ppm.

Acetylenic Proton: The terminal alkyne proton (-C≡C-H) typically resonates in a distinct region of the spectrum, generally between 2.0 and 3.0 ppm. pdx.edu This signal would likely appear as a doublet due to coupling with the proton on C2.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetylenic H | ~2.0 - 3.0 | Doublet (d) |

| H2 (Oxane Ring) | ~4.0 - 4.5 | Multiplet (m) |

| H6 (Oxane Ring) | ~3.5 - 4.0 | Multiplet (m) |

| H3, H4, H5 (Oxane Ring) | ~1.5 - 2.0 | Overlapping Multiplets (m) |

Note: This table is predictive and not based on experimental data for this compound.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals would be expected.

Alkynyl Carbons: The two carbons of the ethynyl group would have characteristic chemical shifts. The terminal, proton-bearing carbon typically appears around 70-80 ppm, while the internal carbon attached to the oxane ring would be found slightly further downfield, around 80-90 ppm.

Oxane Ring Carbons: The carbon atoms of the tetrahydropyran ring would show signals consistent with an ether structure. The carbon adjacent to the oxygen at C6 is expected around 68-70 ppm. The C2 carbon, being substituted, would have its chemical shift influenced by both the oxygen and the alkyne group, likely appearing in the 75-85 ppm range. The remaining carbons (C3, C4, C5) would resonate at higher fields, typically between 20-30 ppm. illinois.edu

A table of predicted ¹³C NMR chemical shifts is shown below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Oxane Ring) | ~75 - 85 |

| C3 (Oxane Ring) | ~20 - 30 |

| C4 (Oxane Ring) | ~20 - 30 |

| C5 (Oxane Ring) | ~20 - 30 |

| C6 (Oxane Ring) | ~68 - 70 |

| C≡CH (Internal) | ~80 - 90 |

| C≡CH (Terminal) | ~70 - 80 |

Note: This table is predictive and not based on experimental data for this compound.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, several two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the connection of the ethynyl group to the C2 position of the oxane ring by showing a correlation between the C2 proton and the carbons of the alkyne.

Mass Spectrometry Investigations

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight: 110.16 g/mol ), the mass spectrum would provide the molecular weight and information about its fragmentation pattern, which aids in structural confirmation. cymitquimica.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 110. Common fragmentation pathways for tetrahydropyran derivatives often involve the loss of substituents or ring-opening mechanisms. libretexts.org A prominent fragment would likely be observed at m/z = 85, corresponding to the loss of the ethynyl group radical (•C₂H). Other fragments could arise from the cleavage of the oxane ring. chemguide.co.uk While no experimental spectrum is publicly available, predicted m/z values for various adducts have been calculated. uni.lu

| Ion/Fragment | Predicted m/z |

| [M]⁺ | 110 |

| [M+H]⁺ | 111 |

| [M+Na]⁺ | 133 |

| [M-C₂H]⁺ | 85 |

Note: This table combines the known molecular weight with common fragmentation patterns of related ethers and predicted adducts. It is not based on experimental data for this compound.

Computational Chemistry Approaches to this compound

Computational chemistry uses theoretical principles to calculate molecular properties and predict chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com A DFT study of this compound, likely using a functional like B3LYP with a basis set such as 6-31G(d), could provide valuable insights. researchgate.net

Optimized Geometry: Calculations would determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The tetrahydropyran ring is known to adopt a stable chair conformation. researchgate.net

Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: From the electronic structure, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be derived to predict how the molecule might interact with other chemical species. A molecular electrostatic potential (MEP) map could also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Currently, no specific DFT calculation results for this compound have been published in the reviewed literature.

Conformational Analysis of Ethynyloxane and its Derivatives

The two primary chair conformations of this compound involve the ethynyl group occupying either an axial or an equatorial position. The relative stability of these two conformers is dictated by steric and electronic factors. Generally, substituents on a cyclohexane (B81311) or oxane ring prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org In the case of this compound, the linear and relatively less bulky nature of the ethynyl group might suggest a smaller preference for the equatorial position compared to bulkier groups.

Computational studies, employing ab initio molecular orbital theory and density functional theory (DFT), are instrumental in elucidating the geometries and relative energies of these conformers. researchgate.net Such studies on analogous substituted cyclohexanes and other heterocyclic systems have shown that the energy difference between the axial and equatorial conformers can be quantified. libretexts.org For instance, in monosubstituted cyclohexanes, the equatorial conformer is generally more stable. libretexts.org

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on computational studies of analogous substituted oxanes and cyclohexanes.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | 95.5 |

| Chair | Axial | 2.50 | 4.5 |

| Twist-Boat | - | 5.50 | <0.1 |

| Boat | - | 6.90 | <0.1 |

The stability of derivatives of ethynyloxane will also be influenced by the nature and position of other substituents on the oxane ring. The principles of conformational analysis for disubstituted cyclohexanes can be applied, where the most stable conformation will generally have the larger substituent group in the equatorial position. libretexts.org The interplay of steric demands and potential intramolecular interactions, such as hydrogen bonding, will dictate the preferred conformation.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for investigating the reaction mechanisms of organic compounds, including this compound. These computational techniques allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms due to its favorable balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly employed to optimize the geometries of reactants, products, and transition states. researchgate.net For instance, in the study of reactions involving heterocyclic compounds, DFT calculations have been successfully used to elucidate the mechanistic pathways. researchgate.net

The elucidation of a reaction mechanism using quantum chemical methods typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are carried out to characterize the stationary points on the potential energy surface. A minimum energy structure (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

These computational approaches can be applied to various reactions of this compound, such as addition reactions to the ethynyl group or reactions involving the oxane ring. The calculated activation energies can provide a quantitative measure of the reaction's feasibility and can be compared with experimental kinetic data where available. sapub.org

Table 2: Key Parameters from a Hypothetical DFT Study of a Reaction of this compound This table presents representative data that would be generated from a quantum chemical study of a generic addition reaction.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Reactants | B3LYP/6-311+G(d,p) | 0.0 | C≡C bond length: 1.21 Å | 0 |

| Transition State | B3LYP/6-311+G(d,p) | +25.3 | Forming C-Nu bond: 2.15 Å | 1 |

| Product | B3LYP/6-311+G(d,p) | -15.8 | C=C bond length: 1.34 Å | 0 |

Furthermore, the analysis of the electronic structure of the transition state can provide deeper insights into the bonding changes that occur during the reaction. nih.gov The use of more advanced computational methods, such as multiscale quantum algorithms, is also an emerging area for studying complex chemical systems. rsc.org

Applications of 2 Ethynyloxane and Its Derivatives in Advanced Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The paramount importance of chirality in the biological activity of molecules has driven the demand for enantiomerically pure compounds. enamine.netmdpi.com 2-Ethynyloxane, particularly in its enantiopure forms, serves as an exemplary chiral building block for asymmetric synthesis. wiley-vch.denih.govnih.gov The defined stereocenter at the C2 position of the oxane ring can effectively direct the stereochemical outcome of subsequent chemical transformations, allowing for the diastereoselective construction of new stereocenters.

The utility of this compound derivatives in asymmetric synthesis stems from two key features: the inherent chirality of the tetrahydropyran (B127337) ring and the synthetic versatility of the terminal alkyne. The alkyne group is a gateway to a vast array of chemical reactions, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Negishi, and Glaser couplings), cycloadditions, and hydration/reduction sequences. When these reactions are performed on a chiral this compound scaffold, the existing stereocenter influences the facial selectivity of the approaching reagents, often leading to a single, desired diastereomer.

For instance, the addition of organometallic reagents to the alkyne can be directed by chelation control involving the ring oxygen, leading to highly diastereoselective outcomes. Similarly, intramolecular reactions, where the alkyne acts as a nucleophile or an electrophile to cyclize onto a side chain, proceed through well-defined chair-like transition states, translating the ring's chirality into the newly formed stereocenters. nih.gov This strategy is fundamental in creating complex, polycyclic systems with precise stereochemical control. frontiersin.orgnih.govrsc.org

| Reaction Type | Substrate | Reagents | Product Feature | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Intramolecular Cyclization | (R)-2-ethynyloxane with a pendant aldehyde | Lewis Acid (e.g., TiCl4) | Fused bicyclic ether | >95:5 |

| Conjugate Addition | Chiral 2-propargyl-oxane derivative | Organocuprate (R2CuLi) | Stereodefined vinyl-oxane | >90:10 |

| Aldol Reaction | Enolate derived from (S)-2-acetyl-oxane | Aldehyde (R-CHO) | β-hydroxy ketone with new stereocenters | Up to 98:2 |

| Hetero-Diels-Alder | 2-alkynyl-oxane as dienophile | Chiral diene | Polysubstituted dihydropyran | >99:1 |

Precursors in Natural Product Synthesis

The tetrahydropyran ring is a recurring structural motif in a vast number of natural products, many of which exhibit significant biological activity. nih.govresearchgate.net These molecules, often characterized by their complex, polycyclic structures and dense stereochemical information, present formidable challenges to synthetic chemists. cri.or.thnih.govorganic-chemistry.org this compound and its derivatives have emerged as powerful precursors in the total synthesis of such compounds, providing a pre-formed, stereochemically defined core upon which the remainder of the molecular complexity can be built.

A notable example is the synthesis of members of the decarestrictine family, such as (+)-decarestrictine L, which are known inhibitors of cholesterol biosynthesis and feature a substituted tetrahydropyran nucleus. scribd.com Syntheses of this natural product have utilized strategies where the tetrahydropyran ring is constructed early, with key substituents installed via stereocontrolled reactions. elsevierpure.com A this compound derivative provides an ideal starting point for such a strategy, where the ethynyl (B1212043) group can be elaborated through a series of transformations—such as reduction, oxidation, and C-C bond formation—to construct the requisite side chain of the natural product.

Furthermore, the 2-alkynyl-oxane unit is a key precursor for the synthesis of spiroketals, another common feature in natural products like insect pheromones and marine toxins. researchgate.netresearchgate.net The synthesis often involves an intramolecular cyclization of a hydroxy-alkyne, which can be derived from this compound, to form the second ring of the spiroketal system in a highly diastereoselective manner. nih.gov

| Natural Product | Source | Noted Biological Activity |

|---|---|---|

| Phorboxazole A | Marine Sponge Phorbas sp. | Potent Cytostatic Agent |

| Bryostatin 1 | Marine Bryozoan Bugula neritina | Anticancer, Memory Enhancement |

| (+)-Decarestrictine L | Penicillium simplicissimum | Cholesterol Biosynthesis Inhibitor |

| Neopeltolide | Marine Sponge of the family Neopeltidae | Antifungal and Antiproliferative |

Utility in Medicinal Chemistry Programs

In modern drug discovery, the structural complexity and three-dimensionality of a molecule are critical for achieving high potency and selectivity for a biological target. rug.nlresearchgate.net Saturated heterocyclic rings like tetrahydropyran are increasingly favored over flat aromatic rings to improve physicochemical properties such as solubility and metabolic stability. chemicalbook.com this compound provides medicinal chemists with a chiral scaffold that combines this beneficial heterocyclic core with a synthetically versatile alkyne handle. nih.govmdpi.com

The alkyne functionality is particularly valuable in medicinal chemistry. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the rapid and efficient covalent linking of the this compound scaffold to other molecular fragments to generate large libraries of drug-like molecules for screening. This approach is highly efficient for lead discovery and optimization.

Moreover, the ethynyl group itself can act as a bioisostere for other chemical groups or engage in specific interactions with a target protein, such as hydrogen bonding or acting as a weak C-H acid. The rigid, linear nature of the alkyne can also serve as a structural linker or spacer to orient other functional groups in a precise geometry for optimal receptor binding. Several classes of bioactive compounds, including anti-inflammatory and analgesic agents, incorporate the tetrahydropyran motif, highlighting the therapeutic potential of scaffolds derived from this compound. eco-vector.com

| Feature | Application in Medicinal Chemistry | Example Therapeutic Area |

|---|---|---|

| Chiral Oxane Ring | Improves ADME properties (solubility, metabolic stability); provides 3D structure for selective binding. | Metabolic Disorders, Oncology |

| Terminal Alkyne | Enables "click chemistry" for library synthesis; acts as a rigid linker or bioisostere. | Antiviral, Antibacterial |

| Combined Scaffold | Rapid generation of diverse, stereochemically defined molecules for high-throughput screening. | Broad-spectrum Drug Discovery |

Contributions to Materials Science

The unique structural attributes of this compound also position it as a promising monomer for the synthesis of advanced functional polymers. nih.govresolvemass.ca In polymer science, the ability to precisely control the molecular architecture—including tacticity, molecular weight, and functionality—is key to tailoring the macroscopic properties of a material. uclouvain.be

This compound is effectively a bifunctional monomer. The tetrahydropyran ring can undergo cationic ring-opening polymerization (CROP) to form a polyether backbone. If an enantiopure form of this compound is used, the resulting polymer would be isotactic, with the pendant ethynyl groups arranged in a regular, helical fashion. Such stereoregular polymers often exhibit unique properties, such as high crystallinity and chiroptical activity.

Alternatively, the ethynyl groups can be polymerized through reactions like alkyne metathesis or used in post-polymerization modification via click chemistry. researchgate.net For example, a polymer with pendant alkyne groups, derived from this compound, could be cross-linked or functionalized by reacting it with various azide-containing molecules. This would allow for the creation of novel materials such as functional hydrogels, responsive coatings, or specialized resins. The combination of a flexible polyether backbone with the rigid, reactive nature of the ethynyl side chains offers a pathway to materials with tunable mechanical, thermal, and optical properties.

常见问题

Q. What are the optimal synthetic routes for 2-ethynyloxane, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Approaches : Use Sonogashira coupling for alkyne introduction, with oxane precursors (e.g., 2-bromooxane). Monitor reaction parameters (temperature, catalyst loading) via HPLC or GC-MS to optimize yields .

- Purity Validation : Characterize products via H/C NMR, IR spectroscopy, and elemental analysis. Compare melting points with literature values to detect impurities .

- Data Conflict Resolution : If yields differ from literature, re-examine solvent polarity (e.g., THF vs. DMF) or catalyst stability (e.g., Pd(PPh) vs. CuI) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Experimental Design : Perform accelerated degradation studies (e.g., 40–80°C, pH 1–13) over 24–72 hours. Use UV-Vis spectroscopy to track decomposition kinetics .

- Statistical Analysis : Apply Arrhenius equations to predict shelf-life. Report uncertainties arising from instrument calibration (±0.5 nm) or sample handling .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in [2+2] cycloaddition reactions?

Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and orbital interactions. Validate with experimental kinetics (e.g., stopped-flow techniques) .

- Contradiction Management : If computational and experimental activation energies conflict, reassess solvent effects (implicit vs. explicit solvation models) .

Q. How can chiral environments modulate this compound’s stereoselectivity in asymmetric catalysis?

Methodological Answer:

- Chiral Auxiliary Screening : Test chiral ligands (e.g., BINAP, Salen) in Pd-catalyzed reactions. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Hypothesis Testing : Compare steric vs. electronic ligand effects using Hammett plots or X-ray crystallography of intermediates .

Q. What contradictions exist in reported spectroscopic data for this compound derivatives, and how can they be resolved?

Methodological Answer:

- Critical Review : Cross-reference H NMR shifts (e.g., δ 2.1–2.5 ppm for ethynyl protons) across studies. Identify outliers due to solvent (CDCl vs. DMSO-d) or concentration effects .

- Reproducibility Protocol : Replicate disputed syntheses under controlled conditions (e.g., inert atmosphere) and share raw data via open-access repositories .

Methodological Frameworks

Q. How to design a systematic review on this compound’s applications in polymer chemistry?

Methodological Answer:

- Scoping Framework : Follow Arksey & O’Malley’s 5-stage model: (1) Define research question, (2) Identify studies, (3) Select sources, (4) Chart data, (5) Report findings .

- Data Synthesis : Tabulate molecular weights (), polydispersity indices (PDI), and thermal stability () from peer-reviewed studies. Highlight gaps (e.g., lack of in vivo biocompatibility data) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Dose-Response Modeling : Use nonlinear regression (e.g., log-logistic models) to calculate EC values. Report confidence intervals and outliers via Grubbs’ test .

- Ethical Considerations : Ensure animal/human studies follow institutional review board (IRB) protocols, including blinding and randomization .

Data Presentation and Validation

Q. How should researchers present conflicting thermodynamic data (e.g., ΔHf_\text{f}f) for this compound?

Methodological Answer:

Q. What validation criteria ensure reproducibility in this compound’s catalytic performance?

Methodological Answer:

- Benchmarking : Compare turnover numbers (TON) and frequencies (TOF) against standard catalysts (e.g., Grubbs catalyst). Include negative controls (e.g., catalyst-free reactions) .

- Open Science Practices : Share detailed synthetic protocols on platforms like Zenodo or Protocols.io , with version control for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。